molecular formula C12H14O2 B8504241 2-Cyclopropyl-6-ethyl-benzoic acid

2-Cyclopropyl-6-ethyl-benzoic acid

Cat. No. B8504241
M. Wt: 190.24 g/mol
InChI Key: WBIAIRCRNTUBLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-6-ethyl-benzoic acid is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 190.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Cyclopropyl-6-ethyl-benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopropyl-6-ethyl-benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2-cyclopropyl-6-ethylbenzoic acid

InChI

InChI=1S/C12H14O2/c1-2-8-4-3-5-10(9-6-7-9)11(8)12(13)14/h3-5,9H,2,6-7H2,1H3,(H,13,14)

InChI Key

WBIAIRCRNTUBLO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)C2CC2)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Cyclopropyl-6-ethyl-benzaldehyde (CAS 945408-11-7) (500 mg, 2.9 mmol) was dissolved in 3.5 mL tert butanol and 1.7 mL 2-methyl-2-butene. At 0° C. a solution of sodium chlorite (80% purity, 422 mg, 3.8 mmol) and sodium dihydrogenphosphate (452 mg, 3.8 mmol) in 3 mL water was added slowly. The reaction mixture was stirred at room temperature over night. The solvents were evaporated off. The residue was taken up in 1N sodium hydroxide solution and was extracted with tert butyl methylether. The aqueous phase was adjusted at pH 1 with 25% HCl and extracted twice with tert butyl methylether. The combined organic phases were dried on sodium sulfate, filtered and evaporated. The crude product was used without any further purification, white solid (412 mg, 75%), MS: m/e=189.3 [(M−H)−].
Quantity
500 mg
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reactant
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3.5 mL
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422 mg
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452 mg
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3 mL
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1.7 mL
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

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